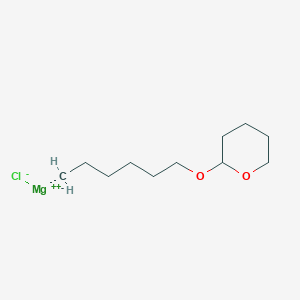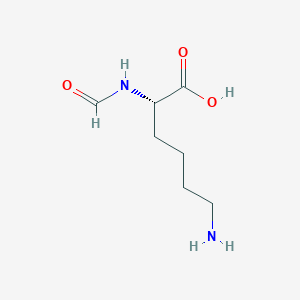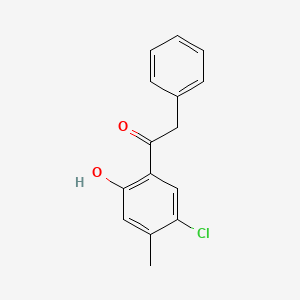
5'-Chloro-2'-hydroxy-4'-methyl-2-phenylacetophenone; 98%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2'-hydroxy-4'-methyl-2-phenylacetophenone (also known as 5-CHMP) is an organic compound with a molecular formula of C11H10ClO2. It is a white crystalline solid with a melting point of 65.5 °C. 5-CHMP is a chiral molecule, meaning it has two non-superimposable mirror images. It is a widely used starting material in organic synthesis, and has been used in a variety of scientific research applications.
Scientific Research Applications
5-CHMP has been used in a variety of scientific research applications, including as a catalyst in the synthesis of organic compounds, as a reagent in the synthesis of enantiomerically pure compounds, and as a ligand in coordination chemistry. It has also been used in the synthesis of pharmaceuticals, such as the anti-cancer drug paclitaxel.
Mechanism of Action
The mechanism of action of 5-CHMP is largely dependent on its application. In the synthesis of organic compounds, 5-CHMP acts as a catalyst, facilitating the formation of covalent bonds between two molecules. In the synthesis of enantiomerically pure compounds, 5-CHMP acts as a reagent, forming a chiral center that can be used to control the stereochemistry of the product. In coordination chemistry, 5-CHMP acts as a ligand, binding to a metal ion to form a coordination complex.
Biochemical and Physiological Effects
Due to its limited use in humans, there is limited data available on the biochemical and physiological effects of 5-CHMP. In laboratory experiments, 5-CHMP has been shown to be non-toxic, non-irritating, and non-sensitizing. It has also been shown to have no mutagenic or carcinogenic effects.
Advantages and Limitations for Lab Experiments
The primary advantage of 5-CHMP in laboratory experiments is its ability to act as a catalyst, reagent, and ligand, depending on the application. This allows for the synthesis of a wide range of organic compounds, enantiomerically pure compounds, and coordination complexes. However, one limitation of 5-CHMP is its limited solubility in some solvents, which can lead to poor yields in some reactions.
Future Directions
There are a number of potential future directions for 5-CHMP. These include its further use in the synthesis of organic compounds, enantiomerically pure compounds, and coordination complexes. It could also be used in the synthesis of new pharmaceuticals, such as novel anti-cancer drugs. Additionally, further research could be conducted to explore the potential applications of 5-CHMP in other areas, such as biochemistry and medicinal chemistry. Finally, further research could be conducted to explore the potential toxicological effects of 5-CHMP.
Synthesis Methods
5-CHMP is typically synthesized through a method known as the Williamson ether synthesis. This method involves reacting an alkyl halide with an alkoxide, in the presence of a strong base, to produce an ether. In this case, the alkyl halide is 5-chloro-2-methylphenol, and the alkoxide is 2-phenylacetophenone. The reaction is shown below:
5-chloro-2-methylphenol + 2-phenylacetophenone → 5-Chloro-2'-hydroxy-4'-methyl-2-phenylacetophenone
properties
IUPAC Name |
1-(5-chloro-2-hydroxy-4-methylphenyl)-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-10-7-14(17)12(9-13(10)16)15(18)8-11-5-3-2-4-6-11/h2-7,9,17H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOVVAMSUAANAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C(=O)CC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5'-Chloro-2'-hydroxy-4'-methyl-2-phenylacetophenone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



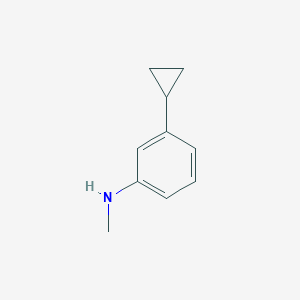
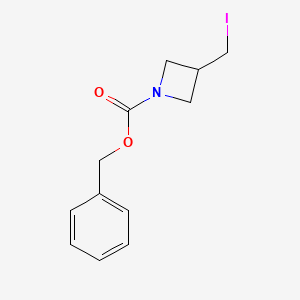
![7-Chloro-6-nitro-3H-imidazo[4,5-b]pyridine](/img/structure/B6307349.png)
![Methyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride](/img/structure/B6307363.png)

![Ethyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate](/img/structure/B6307375.png)
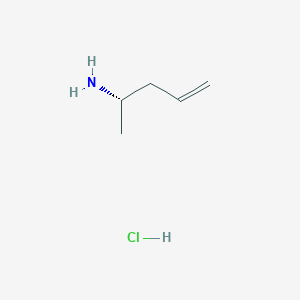
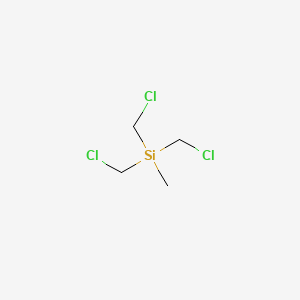
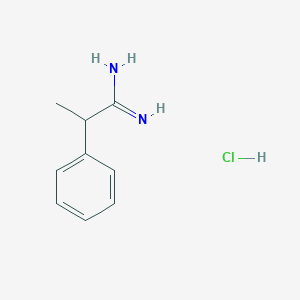
![2-(8-Azabicyclo[3.2.1]octan-3-yl)acetonitrile hydrochloride](/img/structure/B6307392.png)
